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Compound of Interest

Compound Name: 3-Chloro-2-nitroaniline

Cat. No.: B1295001

A comprehensive guide for researchers, scientists, and drug development professionals on the
spectral characteristics of chloro-nitroaniline isomers, supported by experimental data and
detailed methodologies.

In the landscape of pharmaceutical research and organic synthesis, a thorough understanding
of isomeric purity and structure is paramount. Chloro-nitroanilines, a class of compounds
frequently utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other
specialty chemicals, exist in various isomeric forms. The subtle differences in the substitution
patterns on the benzene ring among these isomers lead to distinct physicochemical properties
and, consequently, unique spectral signatures. This guide provides a detailed comparative
analysis of the spectral characteristics of 3-Chloro-2-nitroaniline and its isomers, focusing on
Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass
Spectrometry (MS) data.

The accurate identification and differentiation of these isomers are critical for quality control,
reaction monitoring, and the elucidation of structure-activity relationships. This document
serves as a valuable resource by presenting a compilation of experimental spectral data,
outlining detailed experimental protocols, and offering visual representations of the isomeric
structures and analytical workflows.

Isomers of Chloro-nitroaniline

The positional isomers of chloro-nitroaniline are determined by the substitution pattern of the
chloro, nitro, and amino groups on the benzene ring. The isomers included in this guide are:
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e 2-Chloro-3-nitroaniline

e 2-Chloro-4-nitroaniline

e 2-Chloro-5-nitroaniline

e 3-Chloro-2-nitroaniline

e 3-Chloro-4-nitroaniline

e 4-Chloro-2-nitroaniline

e 4-Chloro-3-nitroaniline

e 5-Chloro-2-nitroaniline

e 2-Chloro-6-nitroaniline

Below is a visual representation of these isomeric structures.

Figure 1. Isomers of Chloro-nitroaniline.

Comparative Spectral Data

The following tables summarize the available spectral data for 3-Chloro-2-nitroaniline and its
isomers. The variation in chemical shifts (8) in NMR, absorption bands in IR and UV-Vis, and
fragmentation patterns in MS provides a robust basis for their differentiation.

'H NMR Spectral Data
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Compound

Solvent

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

3-Chloro-2-nitroaniline

CDClz

7.21-7.11 (m, 2H), 6.97—6.89
(m, 1H), 4.40 (br, 2H)[1]

2-Chloro-3-nitroaniline

CDCls

7.43 (d, J = 2.6, 1H), 6.87 (dd,
J=8.8,2.6,1H), 6.69 (d,J =
8.8, 1H), 5.71 (br, 2H)[1]

2-Chloro-4-nitroaniline

CDCls

7.97 (d, J=2.5 Hz, 1H), 7.27
(dd, J=9.0, 2.5 Hz, 1H), 6.80
(d, J=9.0 Hz, 1H), 4.73 (br s,
2H)

2-Chloro-5-nitroaniline

CDCls

7.26 (d, J = 8.6, 1H), 7.13 (d, J
= 2.6, 1H), 6.78 (dd, J = 8.6,
2.7, 1H), 4.00 (s, 2H)[1]

3-Chloro-4-nitroaniline

CDClz

7.96 (d, J=2.4 Hz, 1H), 7.33 (d,
J=8.8 Hz, 1H), 6.78 (dd, J=8.8,
2.4 Hz, 1H), 4.19 (br s, 2H)

4-Chloro-2-nitroaniline

CDCls

8.09 (d, J=2.6 Hz, 1H), 7.42
(dd, J=9.1, 2.6 Hz, 1H), 6.75
(d, J=9.1 Hz, 1H), 6.13 (br s,
2H)

4-Chloro-3-nitroaniline

CDCls

7.26 (d, J = 8.6, 1H), 7.13 (d, J
= 2.6, 1H), 6.78 (dd, J = 8.6,
2.7, 1H), 4.00 (s, 2H)[1]

5-Chloro-2-nitroaniline

DMSO-ds

7.82 (d, J=8.9 Hz, 1H), 7.47 (br
s, 2H), 7.02 (d, J=2.3 Hz, 1H),
6.82 (dd, J=8.9, 2.3 Hz, 1H)

3C NMR Spectral Data
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Compound Solvent Chemical Shifts (6, ppm)
147.61, 143.77, 130.07,
3-Chloro-2-nitroaniline CDCls
125.40, 113.47, 109.87[1]
145.10, 127.51, 118.58,
2-Chloro-3-nitroaniline CDCIz
114.39, 110.75, 105.78[1]
151.2, 139.0, 126.2, 124.9,
2-Chloro-4-nitroaniline DMSO-ds
119.5, 117.8
) - 148.34, 145.99, 132.28,
2-Chloro-5-nitroaniline CDClIs
119.38, 114.96, 110.94[1]
148.3, 145.9, 132.3, 119.4,
3-Chloro-4-nitroaniline CDClIs
115.0, 110.9
149.4, 131.6, 128.9, 126.1,
4-Chloro-2-nitroaniline DMSO-ds
119.8, 115.3
) . 148.34, 145.99, 132.28,
4-Chloro-3-nitroaniline CDClIs
119.38, 114.96, 110.94[1]
149.2, 147.5, 129.9, 120.7,
5-Chloro-2-nitroaniline CDClIs

113.2,109.0

IR, UV-Vis, and Mass Spectral Data
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Compound

IR (KBr, cm~?)

UV-Vis (Amax, nm)

Mass Spectrum
(m/z)

3-Chloro-2-nitroaniline

3480, 3370 (N-H),
1620 (C=C), 1570,
1340 (NO2)

Data not readily

available

172 (M+), 142, 126,
99

2-Chloro-3-nitroaniline

3485, 3375 (N-H),
1625 (C=C), 1575,
1345 (NOz2)

Data not readily

available

172 (M+), 142, 126,
99

2-Chloro-4-nitroaniline

3490, 3375 (N-H),
1630 (C=C), 1580,
1330 (NO2)

243, 395

172 (M+), 142, 126,
99[2]

2-Chloro-5-nitroaniline

3490, 3380 (N-H),
1620 (C=C), 1570,

Data not readily

172 (M+), 142, 126,

available 99
1340 (NO2)
3480, 3360 (N-H),
. - 172 (M+), 142, 126,
3-Chloro-4-nitroaniline 1630 (C=C), 1570, 242, 383 99[3]
1340 (NO2)
3480, 3360 (N-H),
. - 172 (M+), 142, 126,
4-Chloro-2-nitroaniline 1620 (C=C), 1580, 239, 410 99[4]
1340 (NO2)
3490, 3370 (N-H),
. - 172 (M+), 142, 126,
4-Chloro-3-nitroaniline 1620 (C=C), 1570, 235, 380 90[5]
1350 (NO2)
3480, 3360 (N-H),
. - 172 (M+), 142, 126,
5-Chloro-2-nitroaniline 1620 (C=C), 1570, 246, 412

1330 (NOz2)

99

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectral data. Below are

representative methodologies for the key spectroscopic techniques discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[1][6] Samples
were prepared by dissolving approximately 5-10 mg of the chloro-nitroaniline isomer in 0.5-0.7
mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard (& = 0.00 ppm). For 13C NMR, the solvent signal was used as a reference.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra were obtained using a spectrometer equipped with a
KBr beam splitter. Solid samples were prepared as KBr pellets. Approximately 1-2 mg of the
analyte was ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent
disk. The spectra were recorded in the 4000-400 cm~* range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of
the chloro-nitroaniline isomers were prepared in a suitable UV-grade solvent, such as ethanol
or methanol, at a concentration of approximately 10~> M. The spectra were scanned over a
wavelength range of 200-800 nm.

Mass Spectrometry (MS)

Electron lonization Mass Spectra (EI-MS) were obtained using a mass spectrometer with an
electron energy of 70 eV. The samples were introduced directly into the ion source. The mass-
to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded.

The general workflow for the spectral analysis of the chloro-nitroaniline isomers is depicted
below.
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Figure 2. General workflow for spectral analysis.

Discussion of Spectral Differences

The electronic and steric effects of the chloro, nitro, and amino substituents in different
positions on the aromatic ring are the primary determinants of the observed spectral variations.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1295001?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

In *H NMR, the chemical shifts of the aromatic protons are influenced by the electron-donating
nature of the amino group and the electron-withdrawing effects of the nitro and chloro groups.
The ortho, meta, and para relationships between these protons and the substituents lead to
distinct splitting patterns and chemical shift values, allowing for unambiguous isomer
identification.

In 13C NMR, the carbon chemical shifts are similarly affected by the electronic environment.
Carbons directly attached to the electron-withdrawing nitro and chloro groups are shifted
downfield, while those influenced by the electron-donating amino group are shifted upfield.

The IR spectra are characterized by the stretching vibrations of the N-H bonds of the amino
group (typically in the 3500-3300 cm~1 region), the asymmetric and symmetric stretching of the
nitro group (around 1580-1500 cm~t and 1350-1300 cm™1, respectively), and the C-ClI
stretching vibrations. The exact positions of these bands are sensitive to the electronic
interactions between the substituents, providing another layer of differentiation.

UV-Vis spectra of these compounds exhibit absorption bands arising from 1t-1t* electronic
transitions within the aromatic system. The position and intensity of the maximum absorption
(Amax) are influenced by the extent of conjugation and the electronic effects of the substituents.

Mass spectra of all isomers show a molecular ion peak (M+) at m/z 172 and an M+2 peak with
approximately one-third the intensity, characteristic of the presence of a single chlorine atom.
While the molecular weight is the same, the relative abundances of the fragment ions, formed
through characteristic fragmentation pathways, can differ between isomers, aiding in their
distinction.

Conclusion

The comprehensive spectral analysis of 3-Chloro-2-nitroaniline and its isomers reveals a
wealth of information embedded in their NMR, IR, UV-Vis, and Mass spectra. The distinct
spectral fingerprints, arising from the unique electronic and steric environments in each isomer,
provide a reliable basis for their identification and differentiation. The data and protocols
presented in this guide are intended to be a valuable resource for researchers in the fields of
organic synthesis, medicinal chemistry, and materials science, facilitating the accurate
characterization of these important chemical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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